molecular formula C7H5ClN2 B1589823 6-Chloro-5-methylnicotinonitrile CAS No. 66909-33-9

6-Chloro-5-methylnicotinonitrile

Cat. No. B1589823
CAS RN: 66909-33-9
M. Wt: 152.58 g/mol
InChI Key: GKSKRJKZUDHSBZ-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinonitrile is a chemical compound with the molecular formula C7H5ClN2. It has a molecular weight of 152.58 g/mol . The IUPAC name for this compound is 6-chloro-5-methylnicotinonitrile .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-methylnicotinonitrile is 1S/C7H5ClN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-5-methylnicotinonitrile is a solid at room temperature . It has a boiling point of 114-118°C . to 98% .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis, spectra, and crystal structures of related organometallic compounds, providing insights into their potential applications in materials science and catalysis. The detailed structural analysis through X-ray diffraction studies offers a foundation for understanding the reactivity and utility of similar compounds in developing new materials or catalytic processes (Yu-Pin Wang et al., 1991).

Chemical Reactions and Applications

The regioselective reaction of dichloro-methylnicotinonitriles with malononitrile dimer in the presence of triethylamine demonstrates the compound's potential in synthetic chemistry, leading to the formation of specific triethylammonium derivatives. This type of reaction underscores the utility of chloro-methylnicotinonitriles in constructing complex molecules, which could have implications in the design of pharmaceuticals, agrochemicals, or organic materials (L. V. Dyadyuchenko et al., 2021).

Environmental and Biological Applications

The degradation of chlorothalonil, a compound structurally related to 6-Chloro-5-methylnicotinonitrile, by microbial action in polluted soils highlights the environmental relevance of studying such compounds. Understanding the microbial degradation pathways can inform bioremediation strategies for removing harmful chemicals from the environment. This research indicates the potential of similar compounds to be subjects of environmental science studies, focusing on their behavior in soil and water systems and their interactions with microbial communities (Xiu-Zhen Shi et al., 2011).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of commercial dyes using different photocatalysts provide a glimpse into the potential applications of related compounds in environmental cleanup and pollution control. The efficiency of various semiconductors in degrading dyes under UV and solar light can be relevant for designing new photocatalytic materials or processes, potentially incorporating 6-Chloro-5-methylnicotinonitrile or its derivatives (S. Kansal et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-chloro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSKRJKZUDHSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470913
Record name 6-Chloro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methylnicotinonitrile

CAS RN

66909-33-9
Record name 6-Chloro-5-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66909-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-methylnicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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